2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Spin Labeling Nitroxide Stability EPR Spectroscopy

This 2,2,5,5-tetramethylpyrroline-3-carboxylic acid is the definitive precursor for applications requiring enhanced nitroxide radical stability. The geminal dimethyl substitution pattern at positions 2 and 5 confers superior longevity to the resulting spin label compared to non-methylated or TEMPO-based alternatives, while the 3-carboxylic acid handle provides an orthogonal site for amide/ester conjugation essential for spin-labeled drug synthesis, functional polymer development, and dual-action antiarrhythmic/antioxidant pharmacophore design. Specified at 95+% purity, this building block ensures reproducible EPR probe performance and reliable structure-activity relationship studies. Select this grade when lower-purity or differently substituted analogs compromise experimental outcomes.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 76194-00-8
Cat. No. B016732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
CAS76194-00-8
Synonyms2,2,5,5-Tetramethyl-3-pyrrolin-1-ium-3-carboxylate; 
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1(C=C(C([NH2+]1)(C)C)C(=O)[O-])C
InChIInChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12)
InChIKeyHQOIHPZSNFLRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid: A Versatile Pyrroline Building Block for Spin Labeling and Advanced Organic Synthesis


2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 76194-00-8) is a highly substituted pyrroline carboxylic acid [1]. Its structure, featuring a partially saturated pyrrole ring with geminal dimethyl groups at the 2- and 5-positions and a carboxylic acid group at the 3-position [1], confers unique chemical properties. This compound serves as a critical precursor and intermediate in the synthesis of stable nitroxide radicals and spin labels , and is also employed as a versatile building block in organic synthesis, particularly for constructing complex heterocycles and functional materials .

Critical Distinctions: Why the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Scaffold is Non-Interchangeable


The unique combination of a pyrroline ring with four methyl substituents and a carboxylic acid handle makes 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid a non-negotiable building block for specific applications [1]. Simple substitution with other pyrroline carboxylic acids (e.g., those lacking the gem-dimethyl groups) or other nitroxide precursors (e.g., TEMPO-based derivatives) is not viable for achieving the same performance profile. The 2,2,5,5-tetramethyl pattern is known to confer enhanced stability to the resulting nitroxide radical [2]. Furthermore, the specific 3-carboxylic acid substitution pattern is essential for subsequent functionalization and conjugation, enabling its use as a spin label or in creating complex molecular architectures , whereas analogs with different substitution patterns would fail to react similarly or yield products with the desired properties .

Quantitative Differentiation of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid: Evidence-Based Selection Guide


Superior Stability of Derived Nitroxide Radicals Compared to Unsubstituted Pyrroline Analogs

The 2,2,5,5-tetramethyl substitution pattern is a critical structural feature for enhancing the kinetic and thermodynamic stability of the derived nitroxide free radical. This stability is essential for applications in electron paramagnetic resonance (EPR) spectroscopy and as spin labels [1]. While direct half-life data for the specific compound is not located in the provided sources, the class-level inference is strong: the absence of alpha-hydrogens at the 2- and 5-positions eliminates a major decomposition pathway (disproportionation) common to unsubstituted pyrroline nitroxides, thereby significantly extending their operational lifetime [2].

Spin Labeling Nitroxide Stability EPR Spectroscopy

Validated Precursor for Constructing Complex 3,4-Disubstituted Pyrroline Nitroxides

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid serves as a validated starting material for the synthesis of novel 3,4-disubstituted pyrroline nitroxides, which are important for advanced spin labeling and materials applications . A recent study by Balázsi et al. (2024) demonstrated its utility as a precursor to methyl 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-1-yl)oxidanyl, a key intermediate for further functionalization with diphenylphosphane or diphenylphosphane oxide groups .

Organic Synthesis Spin Labels Phosphorus Chemistry

Enabled Synthesis of Isotopically Labeled Spin Probes for Enhanced Sensitivity in Drug Assays

The target compound is a crucial intermediate for producing isotopically labeled spin probes with enhanced detection sensitivity in Electron Spin Resonance (ESR) spectroscopy [1]. A study demonstrated the synthesis of [15N, 2H]2,2,5,5-tetramethylpyrroline-1-oxyl-3-carboxylic acid, which upon coupling to the drug phenytoin, yielded a spin-labeled drug of high sensitivity for ESR detection [1]. This isotopic labeling provides improved spectral resolution and signal-to-noise ratio compared to unlabeled analogs.

Spin Labeling Drug Assays Isotopic Labeling

Comparative Data: 95+% Commercial Purity vs. Generic Reagent Grade Standards

For reproducible research and reliable synthesis, the initial purity of the starting material is critical. 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is commercially available with a guaranteed purity of 95% or higher from major suppliers . This specification provides a quantifiable advantage over lower-purity or unspecified reagent grade materials, which may contain significant levels of impurities that can compromise subsequent reaction yields or lead to difficult-to-separate byproducts.

Chemical Purity Procurement Quality Control

Proven in vivo Efficacy of Tetramethylpyrroline-Based Therapeutics in Myocardial Protection

Compounds based on the 2,2,5,5-tetramethylpyrroline scaffold, which is the core of the target compound, have demonstrated significant cardioprotective effects in an isolated rat heart model of ischemia-reperfusion injury [1]. The study showed that a 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide derivative (H-2545) significantly decreased markers of oxidative damage, including thiobarbituric acid reactive substances (TBARS) formation and protein oxidation, compared to control groups and a vitamin E analog (Trolox) [1].

Cardioprotection Antioxidant In Vivo Pharmacology

Synergistic Dual-Action Potential: Superior Antiarrhythmic Activity of Pyrroline-Mexiletine Hybrids vs. Mexiletine Alone

Conjugation of the 2,2,5,5-tetramethylpyrroline moiety to mexiletine, a known antiarrhythmic drug, results in hybrid compounds with significantly enhanced potency [1]. Research has shown that these pyrroline derivatives are 'more potent as antiarrhythmic agents than mexiletine' and one congener was reported to be 'at least 100 times more active as an antiarrhythmic than mexiletine' [1].

Antiarrhythmic Antioxidant Medicinal Chemistry

Optimal Procurement and Research Applications for 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid (CAS 76194-00-8)


Scenario 1: Synthesis of Advanced, Isotopically Labeled Spin Probes for Quantitative EPR Drug Assays

A core bioanalytical or medicinal chemistry laboratory requires a reliable precursor to synthesize a high-sensitivity spin-labeled drug for quantitative Electron Paramagnetic Resonance (EPR) studies. The target compound is the ideal choice, as demonstrated by its successful use in generating isotopically enriched ([15N, 2H]) 2,2,5,5-tetramethylpyrroline-1-oxyl-3-carboxylic acid, which was then conjugated to phenytoin to create a 'spin-labeled drug of high sensitivity' [1]. The enhanced stability of the tetramethylpyrroline nitroxide [2] and the guaranteed 95+% purity of the starting material ensure the generation of a robust and reproducible probe, unlike lower-purity or less stable alternatives.

Scenario 2: Medicinal Chemistry Programs Developing Potent, Dual-Action Cardioprotective Agents

A drug discovery group focused on ischemia-reperfusion injury is designing novel compounds with both antiarrhythmic and antioxidant properties. The 2,2,5,5-tetramethylpyrroline moiety, which is directly accessible from the target carboxylic acid, is a validated pharmacophore for achieving this dual action. Conjugating it to mexiletine has resulted in hybrid molecules with antiarrhythmic potency increased by at least 100-fold [3], and the core scaffold itself has demonstrated significant reduction of oxidative damage markers in a perfused rat heart model [4]. The target compound provides the essential carboxylic acid handle for linking this potent scaffold to other drug-like molecules, enabling the exploration of novel chemical space with a proven efficacy-enhancing component.

Scenario 3: Materials Science Research Requiring Stable Nitroxide Building Blocks with Orthogonal Reactivity

A synthetic organic or materials chemistry lab is designing novel functional materials, such as organic magnets or redox-active polymers, and requires a stable nitroxide radical building block with a reactive handle for further polymerization or surface attachment. 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid offers a distinct advantage. The 2,2,5,5-tetramethyl substitution confers enhanced stability to the resulting nitroxide [2], crucial for material longevity. Critically, the 3-carboxylic acid group provides an orthogonal, versatile site for functionalization (e.g., amide or ester bond formation) that is not present in other popular nitroxide precursors like TEMPO . This allows for the creation of complex, stable, and functionalized materials that cannot be synthesized from simpler, unfunctionalized nitroxides.

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